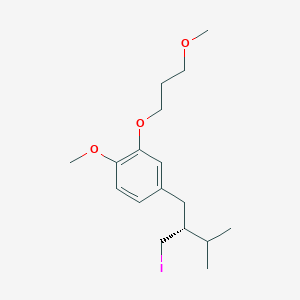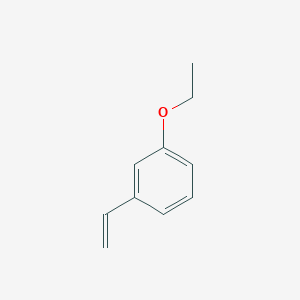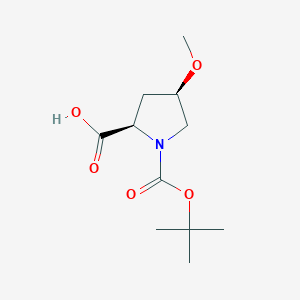
cis-Boc-4-methoxy-D-proline
説明
Cis-Boc-4-methoxy-D-proline is a synthetic molecule that has attracted increasing interest due to its unique chemical and biological properties. It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
A practical synthesis of N-Boc-cis-4-trifluoromethyl-L-proline from N-Boc-4-oxo-L-proline has been described . The reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group are the key steps for the synthesis .Molecular Structure Analysis
The molecular formula of cis-Boc-4-methoxy-D-proline is C11H19NO5. Its molecular weight is 245.27 g/mol. The IUPAC name is (2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of cis-Boc-4-methoxy-D-proline involve the reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-Boc-4-methoxy-D-proline include a molecular weight of 245.27 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.科学的研究の応用
Collagen Synthesis and Stability
cis-Boc-4-methoxy-D-proline: is a derivative of hydroxyproline, which plays a crucial role in the synthesis and stability of collagen . Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues. The incorporation of hydroxyproline into collagen strands increases their thermal stability and resistance to enzymatic degradation. This property is essential for maintaining the mechanical strength of tissues such as skin, bone, and cartilage.
Wound Healing and Tissue Repair
Due to its significance in collagen stability, cis-Boc-4-methoxy-D-proline can be utilized in wound healing and tissue repair research . Enhancing collagen synthesis can accelerate the healing process, making this compound potentially valuable in developing treatments for injuries and post-surgical recovery.
Cell Signaling and Metabolism
Hydroxyproline residues, from which cis-Boc-4-methoxy-D-proline is derived, are involved in cell signaling pathways that regulate metabolism, growth, and development . Research into this application could lead to a better understanding of cellular processes and the development of therapies for metabolic disorders.
Antioxidant Properties
cis-Boc-4-methoxy-D-proline: and its analogs have been shown to possess antioxidant properties, scavenging reactive oxygen species . This characteristic is beneficial for studying oxidative stress and could contribute to the development of antioxidant therapies, potentially aiding in the prevention of diseases caused by oxidative damage.
Pharmaceutical Synthesis
The chiral nature of cis-Boc-4-methoxy-D-proline makes it a valuable building block in the synthesis of pharmaceuticals . Its unique structure can be used to create novel compounds with potential therapeutic effects, including antitumor activity.
Nutritional Research
In nutritional research, cis-Boc-4-methoxy-D-proline can be explored for its role in the metabolism of animals. It has been suggested that supplementing diets with hydroxyproline or its derivatives could alleviate oxidative stress and enhance collagen synthesis in the body . This application has implications for improving the growth, health, and well-being of both humans and animals.
作用機序
Target of Action
It is known that hydroxyproline, a similar compound, is highly abundant in collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Mode of Action
It is known that hydroxyproline and its analogues can scavenge reactive oxygen species . This suggests that cis-Boc-4-methoxy-D-proline may interact with its targets to modulate cell metabolism, growth, development, and responses to nutritional and physiological changes .
Biochemical Pathways
Hydroxyproline, a similar compound, is involved in several biochemical pathways. Most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It is known that hydroxyproline, a similar compound, is provided in large amounts by milk, meat, skin hydrolysates, and blood, as well as whole-body collagen degradation . This suggests that cis-Boc-4-methoxy-D-proline may have similar bioavailability.
Result of Action
It is known that supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This suggests that cis-Boc-4-methoxy-D-proline may have similar effects.
Action Environment
It is known that the formation of trans-4-hydroxy-l-proline residues in certain proteins plays an important role in responses to nutritional and physiological changes, such as dietary protein intake and hypoxia . This suggests that similar environmental factors may influence the action of cis-Boc-4-methoxy-D-proline.
特性
IUPAC Name |
(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIMMPWCAHSFN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466579 | |
| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Boc-4-methoxy-D-proline | |
CAS RN |
200184-87-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200184-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)
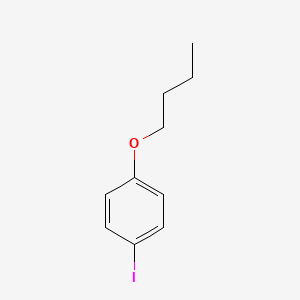

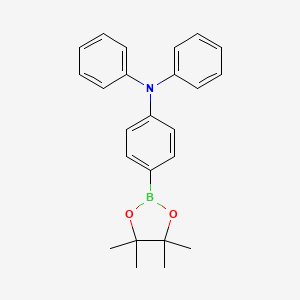


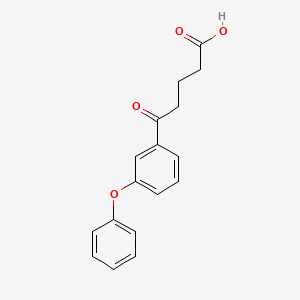
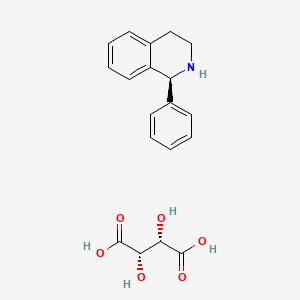
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)


![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)
